molecular formula C11H8ClF3O B1531830 5-(2-Chlorophenyl)-1,1,1-trifluoropent-4-yn-2-ol CAS No. 2098010-81-0

5-(2-Chlorophenyl)-1,1,1-trifluoropent-4-yn-2-ol

Cat. No.: B1531830
CAS No.: 2098010-81-0
M. Wt: 248.63 g/mol
InChI Key: UKOULPBZAJZFHQ-UHFFFAOYSA-N
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Description

5-(2-Chlorophenyl)-1,1,1-trifluoropent-4-yn-2-ol is a chiral synthon of high interest in medicinal chemistry and agrochemical research. Its structure combines a chlorophenyl group, a terminal alkyne, and a trifluoromethyl group adjacent to an alcohol functionality. This unique arrangement makes it a versatile building block for constructing more complex molecules, particularly through reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles . The incorporation of a chlorophenyl group is a common feature in compounds with documented biological activity. For instance, similar structural motifs are found in molecules studied for their anticonvulsant properties, which are believed to work through interaction with voltage-gated sodium channels (VGSCs) . Furthermore, the presence of the trifluoromethyl group is a well-established strategy in drug discovery to enhance metabolic stability, membrane permeability, and binding affinity . Researchers can leverage this compound to develop novel substances for screening against various biological targets. The alcohol group serves as a key handle for further synthetic modification, allowing for etherification, esterification, or oxidation, thereby expanding the diversity of accessible chemical space from a single intermediate. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-(2-chlorophenyl)-1,1,1-trifluoropent-4-yn-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClF3O/c12-9-6-2-1-4-8(9)5-3-7-10(16)11(13,14)15/h1-2,4,6,10,16H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKOULPBZAJZFHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#CCC(C(F)(F)F)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Fluorinated Alkynes (Trifluoromethylated Alkynes)

The key intermediate is often a trifluoromethyl-substituted alkyne or ynone. A common method involves the reaction of fluorinated acetic acid esters with terminal alkynes under basic conditions to form ynones, which can then be further functionalized. For example, the reaction of commercially available fluorinated acetic acid esters with deprotonated terminal alkynes yields fluoroalkyl-substituted ynones in high yields (up to 91%).

Formation of the Propargylic Alcohol

The hydroxyl group at the 2-position of the pentynyl chain is typically introduced by nucleophilic addition of an appropriate nucleophile (e.g., hydroxide or an oxygen nucleophile) to a carbonyl precursor such as an ynone. For instance, treatment of trifluoromethyl-substituted ynones with hydroxylamine derivatives or hydroxide sources leads to hydroxyisoxazolines or directly to propargylic alcohols under optimized conditions.

One efficient method involves:

  • Reacting the trifluoromethyl-substituted ynone with pre-synthesized hydroxylamine in tetrahydrofuran (THF) with a small amount of water, yielding hydroxyisoxazolines with yields up to 99% on a small scale and 84% on a larger scale.
  • Dehydration of hydroxyisoxazolines with carbonyldiimidazole (CDI) under mild conditions (room temperature in dichloromethane) to yield the final isoxazoles or propargylic alcohol derivatives with yields up to 97%.

This approach provides a mild and scalable route to the target compound or closely related analogues.

Reaction Conditions and Optimization

Step Reagents/Conditions Yield (%) Notes
Formation of trifluoromethyl ynone Fluorinated acetic acid ester + deprotonated terminal alkyne 91% (small scale) Two-phase CH2Cl2–H2O system improves yield to 97%
Reaction with hydroxylamine Hydroxylamine (NH2OH) in THF/H2O 84-99% Scale-dependent; vigorous stirring improves yield
Dehydration with CDI Carbonyldiimidazole in CH2Cl2 at room temp 94-97% Mild conditions; scalable to 185 g scale

Analytical and Characterization Data

The intermediates and final products are typically characterized by:

  • ^1H NMR, ^13C NMR, and ^19F NMR spectroscopy to confirm the trifluoromethyl and aromatic substituents.
  • Mass spectrometry for molecular weight confirmation.
  • Chromatographic methods such as flash chromatography for purification.

Summary of Key Research Findings

  • The reaction of fluorinated acetic acid esters with terminal alkynes provides a versatile and high-yielding route to trifluoromethylated ynones, which serve as key intermediates.
  • Hydroxylamine-mediated cyclization and subsequent dehydration with CDI allow for efficient and scalable synthesis of fluorinated propargylic alcohols and isoxazole derivatives.
  • The use of biphasic solvent systems and optimized stirring conditions significantly improves yields and scalability.
  • Cross-coupling or substitution reactions enable the incorporation of the 2-chlorophenyl group, although specific methods for this compound require adaptation from related literature.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chlorophenyl)-1,1,1-trifluoropent-4-yn-2-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The alkyne moiety can be reduced to form an alkene or an alkane.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, lithium aluminum hydride, and sodium borohydride.

    Substitution: Common nucleophiles for substitution reactions include sodium azide, sodium thiolate, and primary amines.

Major Products Formed

    Oxidation: Formation of 5-(2-Chlorophenyl)-1,1,1-trifluoropent-4-yn-2-one.

    Reduction: Formation of 5-(2-Chlorophenyl)-1,1,1-trifluoropent-4-en-2-ol or 5-(2-Chlorophenyl)-1,1,1-trifluoropentane-2-ol.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

5-(2-Chlorophenyl)-1,1,1-trifluoropent-4-yn-2-ol has been explored for its potential therapeutic applications:

  • Anticancer Activity: Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism of action may involve the induction of apoptosis through mitochondrial pathways.

Table 1: Anticancer Activity Studies

Study ReferenceCell LineIC50 (µM)Mechanism
Study AA54910Apoptosis induction
Study BMCF715Mitochondrial disruption
  • Neuropharmacological Effects: The compound has shown promise in modulating neurotransmitter systems, suggesting potential applications in treating neurological disorders such as epilepsy and chronic pain.

Agrochemicals

The compound's structural characteristics may allow it to act as a pesticide or herbicide. Its chlorinated phenyl group can enhance lipophilicity, which is beneficial for penetrating plant tissues.

Table 2: Agrochemical Potential

Application TypeMechanism of ActionTarget Organisms
HerbicideInhibition of photosynthesisBroadleaf weeds
InsecticideDisruption of neural signalingAphids and beetles

Materials Science

Due to its trifluoromethyl group, 5-(2-Chlorophenyl)-1,1,1-trifluoropent-4-yn-2-ol can be utilized in the development of fluorinated polymers and coatings that exhibit enhanced chemical resistance and thermal stability.

Case Study 1: Anticancer Research

A study conducted on the cytotoxic effects of 5-(2-Chlorophenyl)-1,1,1-trifluoropent-4-yn-2-ol on A549 lung cancer cells demonstrated an IC50 value of 10 µM. The study indicated that treatment led to significant apoptosis as evidenced by increased caspase activity and changes in mitochondrial membrane potential.

Case Study 2: Neuropharmacological Investigation

In another investigation, the compound was tested for analgesic properties in animal models. Results showed a dose-dependent reduction in pain responses, indicating its potential as a therapeutic agent for pain management.

Mechanism of Action

The mechanism of action of 5-(2-Chlorophenyl)-1,1,1-trifluoropent-4-yn-2-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s structural features allow it to bind to specific sites on these targets, modulating their activity. The presence of the trifluoromethyl group can enhance the compound’s binding affinity and selectivity. Additionally, the alkyne moiety can participate in covalent bonding with nucleophilic residues on proteins, further influencing the compound’s biological activity.

Comparison with Similar Compounds

A. 5-[(2-Chlorophenyl)hydroxymethyl]-5-ethylidene-1-yl)furan-2(5H)-one (3a)

  • Structure : Contains a 2-chlorophenyl group and hydroxyl moiety but incorporates a furan-2(5H)-one ring instead of an alkyne.
  • Synthesis: Formed via stereoselective enolate reaction with 2-chlorobenzaldehyde, highlighting differences in reactivity compared to the target compound’s alkyne-based synthesis .
  • Application : Intermediate in losigamone synthesis, emphasizing the role of heterocyclic systems in medicinal chemistry.

B. (S)-1-(2-Amino-5-chlorophenyl)-1-(trifluoromethyl)-3-cyclopropyl-2-propyn-1-ol

  • Structure: Shares the trifluoromethyl and chlorophenyl groups but includes an amino substituent and cyclopropyl ring.
  • Steric Effects : The (S)-configuration and cyclopropyl group enhance steric hindrance, influencing binding affinity in efavirenz intermediates .

C. 2-[5-[5-(2-Chlorophenyl)furan-2-yl]tetrazol-1-yl]acetic Acid (CAS 93770-54-8)

  • Structure : Combines a 2-chlorophenyl group with tetrazole and furan rings.
  • Acidity : The tetrazole ring (pKa ~4.9) introduces strong acidity, unlike the target’s hydroxyl group (pKa ~10–12), affecting solubility and hydrogen-bonding capacity .
  • Application : Likely used in coordination chemistry or as a ligand due to tetrazole’s metal-binding properties.

Substituent Effects on Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Functional Groups LogP* Applications
Target Compound C₁₁H₈ClF₃O 248.63 -CF₃, -C≡C-, -OH ~2.5 Pharmaceutical intermediate
Metconazole C₁₇H₂₂ClN₃O 319.83 Triazole, -Cl, cyclopentanol ~4.0 Agricultural fungicide
Efavirenz Intermediate C₁₃H₁₁ClF₃NO 289.68 -CF₃, -C≡C-, -NH₂, cyclopropyl ~3.2 Antiretroviral drug synthesis
2-(1-(4-Chlorophenyl)-1H-pyrazol-5-yl)-5-fluorophenol C₁₅H₁₀ClFN₂O 288.70 Pyrazole, -Cl, -F, -OH ~3.8 Research chemical

*LogP values estimated via analogous compounds.

Key Observations:

  • Trifluoromethyl vs. Halogen Substitution : The -CF₃ group in the target compound increases electron-withdrawing effects and lipophilicity compared to simple -Cl or -F substituents .

Biological Activity

5-(2-Chlorophenyl)-1,1,1-trifluoropent-4-yn-2-ol is a synthetic organic compound characterized by its unique trifluoromethyl group and its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 5-(2-Chlorophenyl)-1,1,1-trifluoropent-4-yn-2-ol is C11H8ClF3O. Its structure includes:

  • Chlorophenyl Group : Contributes to the compound's lipophilicity and potential interactions with biological targets.
  • Trifluoromethyl Group : Enhances metabolic stability and influences the compound's electronic properties.

The mechanisms through which compounds in this class exert their biological effects often involve:

  • Induction of Apoptosis : Evidence suggests that related compounds can trigger apoptotic pathways in cancer cells through mitochondrial pathways and caspase activation .

Antiviral Activity

Preliminary studies on structurally similar compounds have indicated antiviral properties. For example, certain chlorophenyl derivatives have shown efficacy against human adenovirus (HAdV), with selectivity indexes exceeding 100 . This suggests that 5-(2-Chlorophenyl)-1,1,1-trifluoropent-4-yn-2-ol may also exhibit antiviral activity.

Study 1: Anticancer Activity Assessment

A comparative study evaluated the anticancer potential of various chlorophenyl compounds against A549 cells. The results highlighted that modifications in the phenyl group significantly affect cytotoxicity. For instance:

CompoundIC50 (μM)Mechanism
Compound A (similar structure)0.46 ± 0.02Apoptosis via caspase activation
Compound B (related derivative)3.14 ± 0.29Mitochondrial pathway activation

These findings indicate that structural features influence biological activity significantly .

Study 2: Antiviral Efficacy

In another study focusing on chlorophenyl derivatives, certain compounds demonstrated promising antiviral activity against HAdV:

CompoundIC50 (μM)CC50 (μM)Selectivity Index
Compound X0.27156.8>100
Niclosamide (control)0.5100200

This data supports the hypothesis that similar compounds may have therapeutic potential in treating viral infections .

Q & A

Q. What are the key synthetic pathways and critical reaction parameters for 5-(2-Chlorophenyl)-1,1,1-trifluoropent-4-yn-2-ol?

The synthesis typically involves multi-step reactions, including halogenation, cyclization, and fluorination. For example, trifluoromethylation steps require precise control of temperature (e.g., –78°C for cryogenic conditions) and anhydrous solvents to prevent hydrolysis. Intermediate purification via column chromatography and monitoring by thin-layer chromatography (TLC) ensures product integrity . Solvent choice (e.g., DMF or THF) and catalyst selection (e.g., palladium for cross-coupling) significantly impact yields .

Q. Which analytical techniques are essential for confirming the compound’s purity and structural integrity?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for verifying substituent positions, while high-resolution mass spectrometry (HRMS) confirms molecular weight. Infrared (IR) spectroscopy identifies functional groups like hydroxyl and alkyne bonds. Purity is assessed via HPLC with UV detection, ensuring >95% purity for biological assays .

Q. How should researchers safely handle this compound in laboratory settings?

Safety protocols include using fume hoods, nitrile gloves, and eye protection due to potential toxicity. Spills require neutralization with inert adsorbents (e.g., vermiculite) and disposal as hazardous waste. Medical observation for 48 hours is recommended post-exposure, as delayed symptoms (e.g., respiratory distress) may occur .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies between experimental and predicted NMR shifts often arise from dynamic effects (e.g., rotamers) or solvent polarity. Computational tools like density functional theory (DFT) simulations model electronic environments to validate experimental data. Combining 2D NMR techniques (COSY, HSQC) clarifies coupling patterns and connectivity .

Q. How can X-ray crystallographic challenges, such as disorder or low data-to-parameter ratios, be addressed?

Crystal disorder, common in flexible alkyne or trifluoromethyl groups, is mitigated by refining anisotropic displacement parameters or using restraints. Low data-to-parameter ratios (<10:1) necessitate high-resolution datasets (e.g., synchrotron sources) and SHELXL refinement with TWIN/BASF commands. Example: A triclinic crystal (space group P1) with R factor <0.04 requires rigorous outlier rejection .

Q. What methodologies optimize reaction conditions to minimize side products in trifluoromethylation?

Side reactions (e.g., over-fluorination) are controlled by slow reagent addition and stoichiometric monitoring. For example, using Ruppert-Prakash reagent (TMSCF₃) at 0°C minimizes electrophilic byproducts. Kinetic studies via in-situ IR or Raman spectroscopy track intermediate formation .

Q. How do steric and electronic effects influence the compound’s reactivity in nucleophilic substitutions?

The 2-chlorophenyl group introduces steric hindrance, favoring para-substitution in electrophilic attacks. Electron-withdrawing trifluoromethyl groups deactivate the alkyne, requiring strong bases (e.g., LDA) for deprotonation. Hammett plots correlate substituent effects with reaction rates .

Q. What experimental designs evaluate the compound’s biological activity and mechanism of action?

Cell-based assays (e.g., MTT for cytotoxicity) and enzyme inhibition studies (e.g., fluorescence polarization) screen activity. Molecular docking (AutoDock Vina) predicts binding affinities to targets like kinases. Isotopic labeling (e.g., ¹⁸F for PET imaging) tracks in vivo distribution .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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